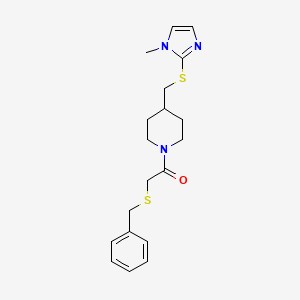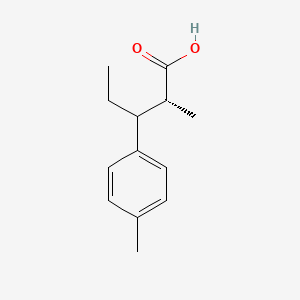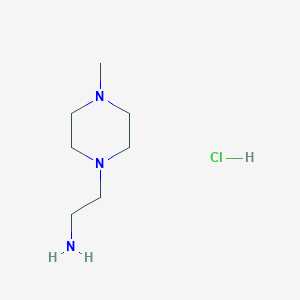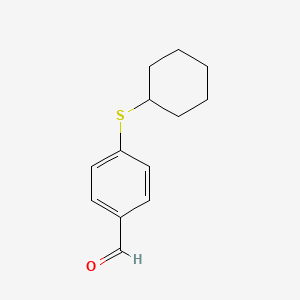
4-(Ciclohexiltio)benzaldehído
Descripción general
Descripción
4-(Cyclohexylthio)benzaldehyde is an organic compound with the molecular formula C13H16OS It consists of a benzaldehyde moiety substituted with a cyclohexylthio group at the para position
Aplicaciones Científicas De Investigación
4-(Cyclohexylthio)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
Benzaldehydes, in general, have been found to target cellular antioxidation systems . They disrupt these systems, leading to an effective method for controlling fungal pathogens .
Mode of Action
Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds . Natural phenolic compounds can serve as potent redox cyclers that inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
Benzaldehydes are known to disrupt the fungal antioxidation system . This system includes components such as superoxide dismutases and glutathione reductase .
Pharmacokinetics
A study on 4-hydroxybenzaldehyde, a related compound, showed that it is well absorbed via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine .
Result of Action
Benzaldehydes are known to inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Cyclohexylthio)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with cyclohexanethiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the substitution of the chlorine atom with the cyclohexylthio group.
Industrial Production Methods
Industrial production of 4-(Cyclohexylthio)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity 4-(Cyclohexylthio)benzaldehyde.
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclohexylthio)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexylthio group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: 4-(Cyclohexylthio)benzoic acid
Reduction: 4-(Cyclohexylthio)benzyl alcohol
Substitution: Products vary based on the substituent introduced
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: Lacks the cyclohexylthio group, making it less hydrophobic and less sterically hindered.
4-Methylbenzaldehyde: Substituted with a methyl group instead of a cyclohexylthio group, resulting in different reactivity and properties.
4-(Methoxy)benzaldehyde: Contains a methoxy group, which imparts different electronic effects compared to the cyclohexylthio group.
Uniqueness
4-(Cyclohexylthio)benzaldehyde is unique due to the presence of the cyclohexylthio group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in specific synthetic applications and potential biological activities.
Propiedades
IUPAC Name |
4-cyclohexylsulfanylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h6-10,12H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVUNCJKERNYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-3-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl)pyridin-2(1H)-one](/img/structure/B2447550.png)
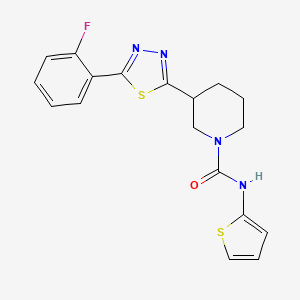

![3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2447554.png)

![1-[(4-Carbamoylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2447560.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


